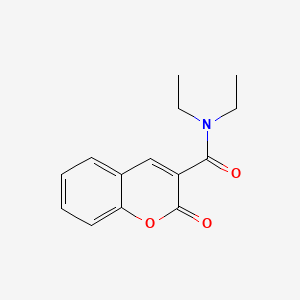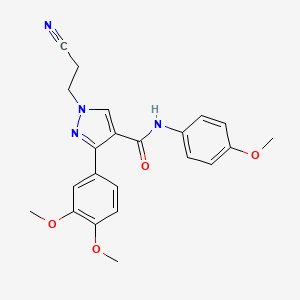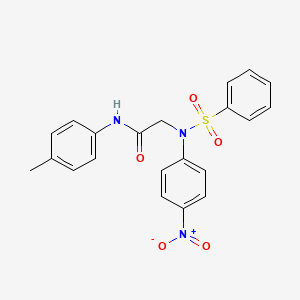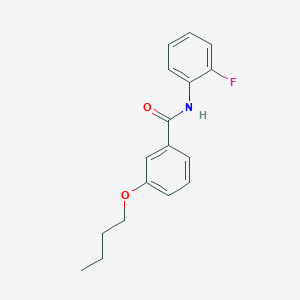
5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide, also known as AZD9291, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in 2012 by AstraZeneca and is currently undergoing clinical trials as a potential treatment for non-small cell lung cancer (NSCLC) with EGFR mutations.
作用机制
5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide inhibits the activity of mutant EGFR by binding to the ATP-binding site of the receptor and preventing the activation of downstream signaling pathways that promote cell proliferation and survival. The drug is highly selective for mutant EGFR and has minimal activity against wild-type EGFR, which is important for reducing the risk of off-target effects.
Biochemical and Physiological Effects
5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cell lines with EGFR mutations. In addition, the drug has been shown to inhibit tumor growth and metastasis in mouse models of NSCLC with EGFR mutations. In clinical trials, 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide has been well-tolerated and has demonstrated minimal toxicity in patients with NSCLC.
实验室实验的优点和局限性
One advantage of 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide is its high selectivity for mutant EGFR, which allows for more precise targeting of cancer cells and reduces the risk of off-target effects. However, one limitation of 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide is the development of resistance in some patients, particularly those with T790M mutations. This has led to the development of combination therapies that target both mutant EGFR and other signaling pathways to overcome resistance.
未来方向
There are several future directions for the research and development of 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide. One direction is the optimization of dosing and treatment regimens to improve efficacy and reduce toxicity in patients. Another direction is the development of combination therapies that target multiple signaling pathways to overcome resistance and improve outcomes in patients with NSCLC. Finally, there is a need for further research into the mechanisms of resistance to 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide and the development of new drugs that can overcome this resistance.
合成方法
The synthesis of 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide involves several steps, including the reaction of 2-chloro-5-nitrobenzenesulfonamide with 2,3-dimethylphenylamine to form the intermediate compound. This is followed by the addition of 1-azepanecarbonyl chloride and the deprotection of the nitro group to produce the final product.
科学研究应用
5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC with EGFR mutations. In vitro studies have shown that 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide is highly selective for mutant EGFR and has potent antitumor activity against NSCLC cell lines with T790M mutations. In clinical trials, 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide has demonstrated high response rates and prolonged progression-free survival in patients with NSCLC with EGFR mutations, including those with T790M mutations.
属性
IUPAC Name |
5-(azepane-1-carbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-16-9-8-10-20(18(16)3)23-28(26,27)21-15-19(12-11-17(21)2)22(25)24-13-6-4-5-7-14-24/h8-12,15,23H,4-7,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBHSHNBANCSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCCCC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B5084234.png)
![N-(4-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5084241.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5084255.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5084260.png)



![1-(3-fluorobenzyl)-4-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperazinone](/img/structure/B5084295.png)
![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5084299.png)


![3-methyl-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B5084320.png)
![1-methyl-2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5084324.png)